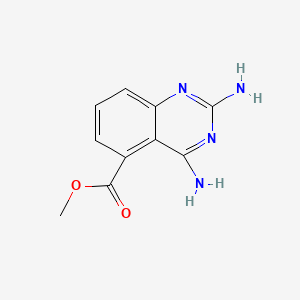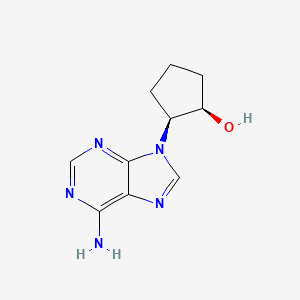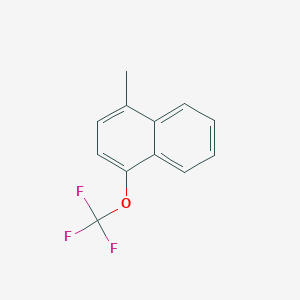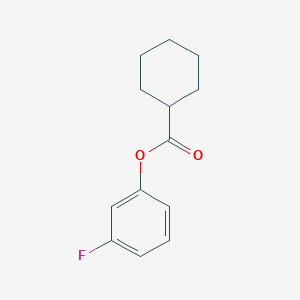
7-Chloro-3-fluoroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-fluoroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 3rd position, and a carboxylic acid group at the 8th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-fluoroquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoroaniline.
Cyclization: The 3-fluoroaniline undergoes cyclization with appropriate reagents to form the quinoline ring.
Chlorination: The quinoline derivative is then chlorinated at the 7th position using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Chloro-3-fluoroquinoline-8-carboxylic acid can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with various functional groups replacing chlorine or fluorine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Antibacterial Agents: Potential use in the development of antibacterial agents due to its quinoline structure.
Antimalarial Research: Investigated for its potential antimalarial properties.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Material Science: Explored for its applications in material science, including the development of novel polymers.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-fluoroquinoline-8-carboxylic acid is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-8-fluoroquinoline-3-carboxylic acid
- 7-Chloro-3-methylquinoline-8-carboxylic acid
- 7-Chloro-3-ethylquinoline-8-carboxylic acid
Comparison:
- Structural Differences: The position and type of substituents on the quinoline ring vary among these compounds.
- Biological Activity: The presence of different substituents can significantly impact the biological activity and specificity of these compounds.
- Chemical Properties: Variations in substituents lead to differences in chemical reactivity and stability.
Uniqueness: 7-Chloro-3-fluoroquinoline-8-carboxylic acid is unique due to the specific combination of chlorine and fluorine atoms, which enhances its chemical stability and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
115813-23-5 |
|---|---|
Molekularformel |
C10H5ClFNO2 |
Molekulargewicht |
225.60 g/mol |
IUPAC-Name |
7-chloro-3-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-2-1-5-3-6(12)4-13-9(5)8(7)10(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
MINHNMAOTBJHKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)F)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



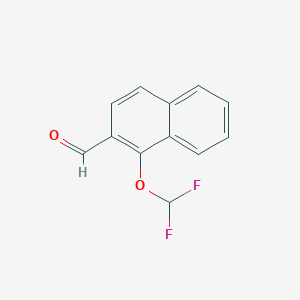
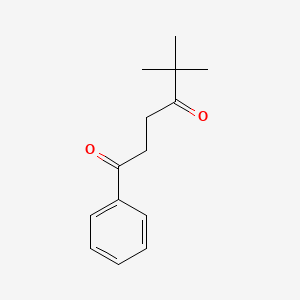
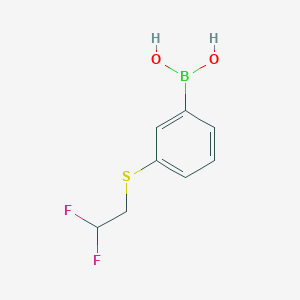
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
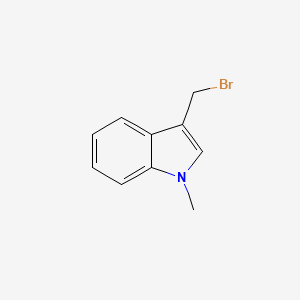
![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)


